6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid

Catalog No.
S3348361
CAS No.
1439900-46-5
M.F
C8H6F3NO3
M. Wt
221.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine...

CAS Number

1439900-46-5

Product Name

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid

IUPAC Name

6-oxo-1-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-5(7(14)15)2-1-3-6(12)13/h1-3H,4H2,(H,14,15)

InChI Key

YPTMUSIOZIZXCC-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C(=C1)C(=O)O)CC(F)(F)F

Canonical SMILES

C1=CC(=O)N(C(=C1)C(=O)O)CC(F)(F)F

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a dihydropyridine ring with a trifluoroethyl substituent. Its molecular formula is C8H6F3NO3\text{C}_8\text{H}_6\text{F}_3\text{N}\text{O}_3 and it has a molar mass of approximately 221.13 g/mol. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

, including:

  • Oxidation: The compound can be oxidized to form different oxidation states, often using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield dihydropyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoroethyl group can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halides, nucleophiles, electrophiles.

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid has been explored for various biological activities. Research indicates its potential as an enzyme inhibitor and its ability to interact with specific biological macromolecules. It has been investigated for anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications in treating various diseases.

The synthesis of 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with trifluoroethylating agents under controlled conditions. Common methods include:

  • Refluxing pyridine derivatives with trifluoroethylating agents in solvents such as dichloromethane or acetonitrile.
  • Use of catalysts to enhance reaction efficiency and yield.

Industrial production may involve continuous flow reactors and advanced purification techniques to optimize yield and scalability.

This compound has diverse applications across several fields:

  • Medicinal Chemistry: As a building block in drug synthesis and development.
  • Biological Research: Investigated for enzyme inhibition and receptor interactions.
  • Industrial Chemistry: Used in the production of specialty chemicals and materials .

Several compounds share structural similarities with 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methyl-4-oxo-1-(1-(2,2,2-trifluoroethyl)-1H-benzimidazol-2-yl)-1,4-dihydropyridine-2-carboxylic acidC16H12F3N3O3Contains a benzimidazole moiety; higher molecular weight
6-Oxo-1-(4-fluorobutyl)-1,6-dihydropyridine-3-carboxylic acidC10H12FNO3Different alkyl substituent; potential for varied biological activity

These compounds are unique due to their differing substituents and structural frameworks while maintaining the core dihydropyridine structure that characterizes their biological activities .

XLogP3

1.2

Dates

Last modified: 04-15-2024

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